ETHYL 4-(2-METHYLPROPANESULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOLE-3-CARBOXYLATE
Overview
Description
ETHYL 4-(2-METHYLPROPANESULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-METHYLPROPANESULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable ketone or aldehyde.
Sulfonylation: The 2-methylpropanesulfonyl group is introduced via a sulfonylation reaction using 2-methylpropanesulfonyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-METHYLPROPANESULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid or base.
Major Products
Reduction: 4-(2-METHYLPROPANESULFONYL)-6-AMINO-1-PHENYL-1H-INDAZOLE-3-CARBOXYLATE.
Substitution: Various substituted indazole derivatives.
Hydrolysis: 4-(2-METHYLPROPANESULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOLE-3-CARBOXYLIC ACID.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-METHYLPROPANESULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The indazole core can also interact with nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
ETHYL 4-(2-METHYLPROPANESULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOLE-3-CARBOXYLATE can be compared with other indazole derivatives, such as:
4-(2-METHYLPROPANESULFONYL)-6-NITRO-1H-INDAZOLE-3-CARBOXYLATE: Lacks the phenyl group, which may affect its biological activity.
ETHYL 4-(2-METHYLPROPANESULFONYL)-1-PHENYL-1H-INDAZOLE-3-CARBOXYLATE: Lacks the nitro group, which may reduce its redox activity.
4-(2-METHYLPROPANESULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOLE-3-CARBOXYLIC ACID: Lacks the ethyl ester group, which may affect its solubility and bioavailability.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-(2-methylpropylsulfonyl)-6-nitro-1-phenylindazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-4-29-20(24)19-18-16(22(21-19)14-8-6-5-7-9-14)10-15(23(25)26)11-17(18)30(27,28)12-13(2)3/h5-11,13H,4,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXDVZVENSHAPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)CC(C)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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